molecular formula C5H5FN2 B1287999 2-Amino-4-fluoropyridine CAS No. 944401-77-8

2-Amino-4-fluoropyridine

Cat. No. B1287999
M. Wt: 112.1 g/mol
InChI Key: WCCFLOQQACDOAX-UHFFFAOYSA-N
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Patent
US08969345B2

Procedure details

[step 1] Using 2-amino-4-fluoropyridine (3.2 g, 28.5 mmol) and ethyl bromopyruvate (4.3 ml, 34.3 mmol), and in the same manner as in Reference Example 8A, step 1, ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate (3.5 g, 59%) was obtained.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
4.3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][N:3]=1.Br[CH2:10][C:11](=O)[C:12]([O:14][CH2:15][CH3:16])=[O:13]>>[F:8][C:6]1[CH:5]=[CH:4][N:3]2[CH:10]=[C:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[N:1]=[C:2]2[CH:7]=1

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
NC1=NC=CC(=C1)F
Step Two
Name
Quantity
4.3 mL
Type
reactant
Smiles
BrCC(C(=O)OCC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=2N(C=C1)C=C(N2)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.